4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Description
4-(1H-Benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a synthetic small molecule featuring a benzimidazole core linked to a piperazine-carboxamide scaffold, with a thiophen-2-ylmethyl substituent. Benzimidazole derivatives are renowned for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities, often attributed to their ability to interact with biological targets such as enzymes, DNA, or receptors .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c23-17(18-12-13-4-3-11-24-13)22-9-7-21(8-10-22)16-19-14-5-1-2-6-15(14)20-16/h1-6,11H,7-10,12H2,(H,18,23)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSIMEBLMIWJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole intermediate is then reacted with piperazine to introduce the piperazine ring. Finally, the thiophenylmethyl group is attached through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.
Material Science: Its unique structural properties make it suitable for the development of advanced materials, such as polymers and nanomaterials.
Organic Synthesis: It is used as a reagent in organic synthesis to create complex molecules with potential biological activity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural similarities with several benzimidazole-piperazine derivatives, differing primarily in substituents on the carboxamide nitrogen. Key analogs include:
Key Observations :
- Replacing carboxamide with thiourea (as in 7b ) increases cytotoxicity, suggesting the sulfur atom may enhance target engagement .
- BIPP ’s bis-benzimidazole structure demonstrates that increasing benzimidazole units amplifies apoptotic potency, though it alters solubility .
Anticancer Activity
- 5d and 7b exhibit selective cytotoxicity against MCF-7 (ER+/PR+) breast cancer cells, with 7b (thiourea) showing higher potency (IC₅₀ = 25.8 µM) than 5d (48.3 µM) . Both compounds induce apoptosis via caspase-3/7 activation, a mechanism likely shared by the target compound due to structural homology.
- BIPP activates intrinsic apoptosis pathways in leukemia cells (caspase-9 and -3) at lower concentrations (3.2–12.8 µM), highlighting the impact of structural complexity on efficacy .
Antimicrobial Activity
Physicochemical Properties
Solubility and Stability
- Piperazine-carboxamides (e.g., 5d ) generally exhibit improved water solubility compared to thioureas or chalcone derivatives (e.g., ). The thiophene group may further enhance solubility due to its polarizable sulfur atom.
- BIPP ’s bis-benzimidazole structure reduces solubility, necessitating formulation optimization .
Spectral and Crystallographic Data
- Analogs like 5d and 7b were characterized via 1H/13C NMR, HRMS, and IR , confirming piperazine-benzimidazole connectivity . Single-crystal X-ray studies (e.g., ) validate the (E)-configuration of imine functionalities in related compounds, a technique applicable to the target compound’s analysis.
Biological Activity
The compound 4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions where the benzimidazole and thiophene moieties are introduced to a piperazine scaffold. The characterization of the compound is performed using various spectroscopic techniques including NMR, IR, and mass spectrometry. For instance, a study reported yields of synthesized derivatives ranging from 53% to 97% using optimized reaction conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For example, compounds similar to 4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The mechanism of action often involves induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 6h | HepG2 | 7.82 | Induces apoptosis |
| 6i | MCF7 | 21.48 | Cell cycle arrest |
| 6c | A549 | 15.00 | Upregulates caspase-3 |
Mechanistic Studies
Mechanistic studies have shown that these compounds can modulate key signaling pathways involved in cancer progression. For instance, compound 6i was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax and caspase-3 . Molecular docking studies indicate strong binding affinity to target kinases such as EGFR, HER2, and mTOR, suggesting that these compounds may act as multi-targeted kinase inhibitors .
Case Studies
A notable case study involved the evaluation of a series of benzimidazole derivatives in vitro for their anticancer efficacy. The study demonstrated that specific modifications in the chemical structure enhanced bioactivity and selectivity towards cancer cells while minimizing effects on normal cells .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of these compounds. Preliminary results indicate promising outcomes in animal models for tumor reduction and improved survival rates when treated with these benzimidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
